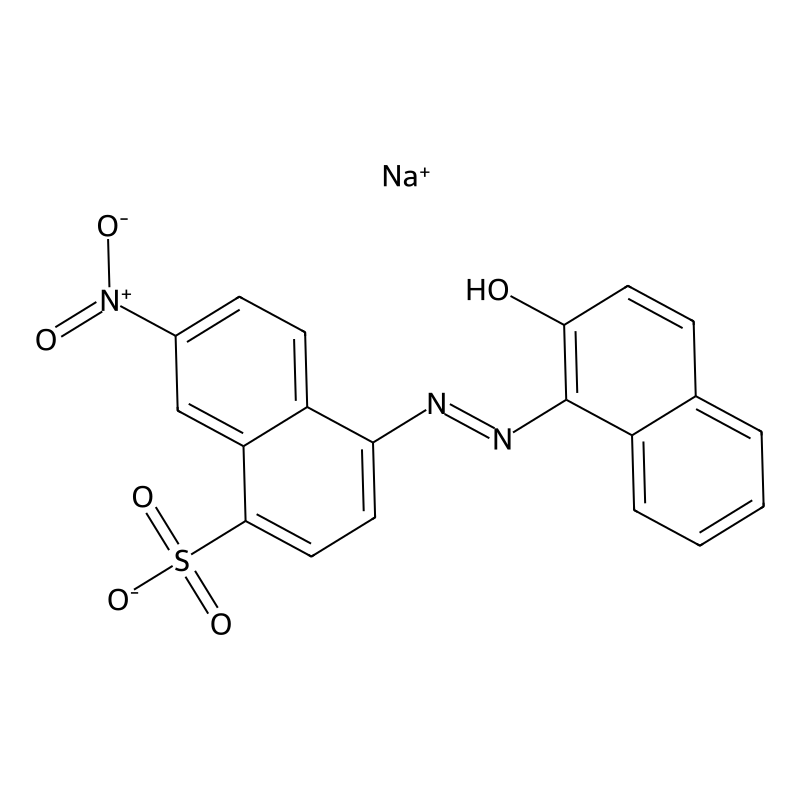

Eriochrome Black A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Eriochrome Black A is a synthetic dye belonging to the azo dye family. While it may have other applications, in scientific research, it's a valuable tool in analytical chemistry, particularly for its ability to form complexes with metal ions []. These complexes are often brightly colored, allowing for the detection and quantification of metal ions in a sample.

Metal Ion Detection and Quantification

The chemical structure of Eriochrome Black A allows it to bind selectively with specific metal ions. This binding process changes the properties of the dye, such as its color or fluorescence. By measuring these changes, scientists can identify and quantify the amount of metal ions present in a sample []. This technique, known as complexometry or metallochromic indicator, is widely used in various research areas, including:

- Environmental Science: Eriochrome Black A can be used to detect and measure heavy metal contamination in water, soil, and sediments.

- Biochemistry: The dye can help researchers study the role of metal ions in biological processes by identifying and quantifying them in cells and tissues.

- Material Science: Eriochrome Black A can be used to characterize the metal content of new materials or monitor changes in metal composition during material processing [].

Eriochrome Black A is a complexometric indicator, primarily used in analytical chemistry for the determination of metal ions, especially in water hardness testing. It is an azo dye characterized by its ability to change color based on the pH of the solution and the presence of certain metal ions. The compound's chemical structure includes a naphthalene ring system, which contributes to its chromatic properties. In its deprotonated form, Eriochrome Black A appears blue, while it turns red upon chelation with metal ions such as calcium and magnesium, making it a valuable tool in titrations involving ethylenediaminetetraacetic acid (EDTA) .

EBT's metal ion detection relies on the formation of colored complexes. The deprotonated form of EBT (HIn⁻) acts as a chelating agent, donating electrons to the metal ion through its functional groups (likely the hydroxyl groups). This complexation alters the electronic structure of the molecule, leading to a shift in the absorption spectrum and a change in color []. The specific color formed depends on the complexed metal ion.

- Complexation: The primary reaction involves the formation of a complex between Eriochrome Black A and metal ions. For example, when calcium ions are present, the dye forms a red complex, indicating the presence of these ions in solution.

- Protonation and Deprotonation: The dye can exist in different protonated states depending on the pH of the solution. At lower pH levels, it remains protonated and appears red; at higher pH levels, it deprotonates to a blue form.

- Oxidation-Reduction Reactions: Eriochrome Black A can participate in oxidation-reduction reactions, particularly when exposed to strong oxidizing agents .

Eriochrome Black A can be synthesized through several methods:

- Azo Coupling Reaction: The synthesis typically involves an azo coupling reaction between 1-hydroxynaphthalene and a diazonium salt derived from sulfanilic acid.

- Chemical Modification: Modifications can be made to enhance solubility or alter its chelating properties by varying substituents on the naphthalene rings.

- Commercial Synthesis: Due to its widespread use, Eriochrome Black A is often commercially available from chemical suppliers, making laboratory synthesis less common .

Eriochrome Black A has several important applications:

- Water Hardness Testing: It is predominantly used as an indicator in titrations to determine water hardness by complexing with calcium and magnesium ions.

- Environmental Monitoring: The dye is utilized in assessing water quality and detecting heavy metal contamination.

- Analytical Chemistry: In addition to water hardness testing, it is employed in various analytical techniques involving metal ion quantification .

Interaction studies involving Eriochrome Black A focus on its ability to form complexes with various metal ions. These studies have shown that:

- It effectively binds with transition metals and alkaline earth metals, which can be quantified using spectrophotometric methods.

- The stability of the complexes formed varies significantly among different metal ions, influencing their detection limits and analytical applications .

Several compounds share structural similarities or functional roles with Eriochrome Black A. Here are some notable examples:

Eriochrome Black A stands out due to its specific application in complexometric titrations and its sensitivity to pH changes, which allows for precise determination of metal ion concentrations in various samples. Its unique ability to change color based on the presence of specific cations makes it invaluable in both laboratory settings and environmental assessments.

Conventional Diazotization-Coupling Reactions

The synthesis of Eriochrome Black A relies fundamentally on the classical diazotization-coupling reaction sequence, which represents the most widely employed methodology for producing azo dyes in both laboratory and industrial settings [1] [2]. This compound, bearing the molecular formula C₂₀H₁₂N₃NaO₇S and a molecular weight of 461.38 g/mol, is synthesized through a two-step process involving the diazotization of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid followed by coupling with 2-naphthol [1] [3].

The diazotization reaction constitutes the initial and most critical step in the synthesis pathway. The primary aromatic amine substrate, 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, undergoes diazotization through treatment with sodium nitrite in strongly acidic conditions [4] [5]. The reaction proceeds through the formation of nitrous acid in situ, which subsequently reacts with the amino group to generate the corresponding diazonium salt intermediate [2] [5].

| Parameter | Optimal Range | Critical Factors |

|---|---|---|

| Temperature | 0-5°C | Prevents diazonium salt decomposition [5] |

| pH Range | < 3.0 | Ensures complete diazotization [5] |

| Reaction Time | 10-30 minutes | Balances reaction completion vs. stability [4] |

| Nitrite Source | Sodium nitrite | Primary nitrosating agent [4] |

| Acid Medium | HCl or H₂SO₄ | Provides proton source for diazotization [5] |

| Molar Ratio (Amine:NaNO₂) | 1:1.1-1.2 | Slight excess ensures complete conversion [2] |

| Solvent System | Aqueous acidic | Maintains reactant solubility [4] |

The mechanistic pathway involves the initial protonation of the primary amine group under acidic conditions, followed by nucleophilic attack on the nitrosonium ion generated from sodium nitrite and hydrochloric acid [2]. The resulting nitrosamine intermediate undergoes rapid tautomerization to form the diazohydroxide, which subsequently loses water to yield the highly reactive diazonium salt [2] [5].

The coupling reaction represents the second crucial step in the synthetic sequence. The freshly prepared diazonium salt undergoes electrophilic aromatic substitution with 2-naphthol under controlled alkaline conditions [6] [4]. The coupling occurs preferentially at the alpha position of the naphthol ring due to the enhanced electron density and favorable resonance stabilization of the resulting intermediate [6]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the diazonium cation acts as the electrophile attacking the electron-rich aromatic system of the coupling component [2] [6].

Temperature control during the coupling reaction proves essential for achieving optimal yields and product purity. The reaction is typically conducted at temperatures between 5-15°C to maintain the stability of the diazonium salt while ensuring sufficient reaction kinetics for complete coupling [7] [8]. The pH of the coupling medium requires careful adjustment to maintain optimal conditions for the electrophilic substitution reaction, typically maintained between 8-9 for maximum efficiency [7] [9].

The conventional methodology demonstrates several inherent advantages, including well-established reaction conditions, predictable product formation, and scalability for industrial production [4] [2]. However, the process also presents certain limitations, particularly regarding the instability of diazonium intermediates at elevated temperatures and the requirement for precise pH control throughout the reaction sequence [4] [7].

Advanced Synthesis Techniques for Enhanced Purity

Modern synthetic approaches for Eriochrome Black A production have evolved to address the limitations of conventional methodologies, focusing on enhanced product purity, improved reaction efficiency, and reduced environmental impact [10] [11]. These advanced techniques employ sophisticated purification methods, novel reaction conditions, and innovative catalytic systems to achieve superior product quality.

Recrystallization represents the most fundamental purification technique employed for enhancing the purity of crude Eriochrome Black A [12] [13]. The process involves dissolving the crude product in a suitable hot solvent, typically water or aqueous ethanol, followed by controlled cooling to induce crystallization [12]. The selection of appropriate solvents proves critical for achieving optimal purification efficiency, with the ideal solvent system providing high solubility for the target compound at elevated temperatures while maintaining low solubility at ambient conditions [12] [13].

The recrystallization process effectively removes impurities through differential solubility, resulting in purified crystals with enhanced color intensity and improved analytical properties [12]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity levels, with each cycle providing incremental improvements in product quality [13]. The technique demonstrates particular effectiveness in removing inorganic salts, unreacted starting materials, and byproducts formed during the coupling reaction [12].

Column chromatography techniques have emerged as highly effective methods for achieving exceptional purity levels in Eriochrome Black A production [14]. The technique utilizes stationary phases with varying polarities to achieve selective separation of the target compound from impurities based on differential adsorption affinities [14]. Silica gel represents the most commonly employed stationary phase, providing excellent separation efficiency for azo compounds through normal-phase chromatography [14].

| Purification Method | Purity Enhancement | Key Advantages | Limitations |

|---|---|---|---|

| Recrystallization | 95-99% | Simple operation, cost-effective [12] | Product loss, multiple steps required [13] |

| Column Chromatography | 98-99.5% | High selectivity, precise separation [14] | Time-intensive, solvent consumption [14] |

| Continuous Flow Synthesis | 92-98% | Consistent quality, reduced waste [15] | Equipment complexity, scale-up challenges [15] |

| Magnetic Solid Acid Catalysis | 90-95% | Green chemistry, recyclable catalyst [10] | Limited substrate scope [10] |

| Supercritical CO₂ Synthesis | 85-95% | Solvent-free, environmentally friendly [16] | High pressure requirements [16] |

| Microreactor Technology | 95-99% | Precise control, rapid optimization [17] | Limited throughput capacity [17] |

Continuous flow synthesis technology represents a significant advancement in azo dye production, offering enhanced control over reaction parameters and improved product consistency [15] [7]. The methodology employs microreactor systems that provide superior mixing efficiency, precise temperature control, and reduced residence time variability compared to traditional batch processes [15] [7]. The technique demonstrates particular advantages for diazonium salt chemistry, where the unstable intermediates can be generated and consumed in situ under carefully controlled conditions [7].

The implementation of continuous flow systems enables real-time monitoring and adjustment of reaction parameters, resulting in more consistent product quality and reduced batch-to-batch variation [8]. The technology also offers significant advantages in terms of safety, as the small reaction volumes minimize the risks associated with handling unstable diazonium salts [15] [7].

Magnetic solid acid catalysis has emerged as an environmentally friendly approach for azo dye synthesis, employing sulfonic acid functionalized magnetic iron oxide nanoparticles as recyclable catalysts [10]. The methodology offers several advantages, including solvent-free reaction conditions, mild reaction temperatures, and facile catalyst recovery through magnetic separation [10]. The technique demonstrates excellent compatibility with various aromatic amines and coupling components, providing a versatile platform for azo dye synthesis [10].

Supercritical carbon dioxide synthesis represents an innovative approach that eliminates the need for organic solvents while providing enhanced selectivity and reduced environmental impact [16]. The methodology utilizes supercritical CO₂ as both solvent and proton source, eliminating the requirement for mineral acids in the diazotization step [16]. The technique demonstrates particular effectiveness for arylamines containing electron-withdrawing substituents, achieving reasonable yields under optimized conditions [16].

Microreactor technology has revolutionized the optimization of diazotization and coupling reactions through precise control of reaction parameters and rapid screening capabilities [17]. The methodology enables systematic investigation of reaction variables, including temperature, pH, flow rates, and residence times, facilitating rapid optimization of synthetic conditions [17]. The large surface area to volume ratio inherent in microreactor systems enhances mass transfer efficiency, resulting in improved reaction kinetics and higher conversion rates [17].

Industrial-Scale Manufacturing Processes

The industrial production of Eriochrome Black A requires sophisticated manufacturing processes that balance economic efficiency, product quality, and environmental considerations [18] [19]. Large-scale synthesis involves multiple unit operations, from raw material preparation through final product isolation and purification, each requiring precise control to ensure consistent product quality and optimal production efficiency [18] [20].

The manufacturing process begins with the preparation of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid through a multi-step synthetic sequence starting from naphthalene [18] [21]. The initial step involves the sulfonation of naphthalene using concentrated sulfuric acid at temperatures between 160-166°C, producing a mixture of α- and β-naphthalenesulfonic acids [21] [18]. The reaction typically employs a naphthalene to sulfuric acid molar ratio of 1:1.2 to ensure complete conversion while minimizing side reactions [18].

The subsequent nitration step introduces the nitro group at the 7-position of the naphthalene ring system through treatment with mixed acid (nitric acid and sulfuric acid) at controlled temperatures between 80-100°C [19]. The reaction requires careful temperature control to prevent over-nitration and minimize the formation of polynitrated byproducts [19]. The nitration process typically achieves yields of 90-95% based on the starting naphthalenesulfonic acid [19].

The reduction of the nitro group to the corresponding amine represents a critical step in the synthetic sequence, typically accomplished through catalytic hydrogenation or chemical reduction using iron and hydrochloric acid [19]. The reaction proceeds under mild conditions (60-80°C) to prevent reduction of other functional groups, achieving yields of 88-92% for the target aminohydroxynitronaphthalenesulfonic acid [19].

| Process Stage | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Processing Time |

|---|---|---|---|---|

| Naphthalene Sulfonation | 160-166 | 1-2 | 85-93 [18] | 4-6 hours |

| Nitration | 80-100 | 1 | 90-95 [19] | 2-3 hours |

| Reduction to Amine | 60-80 | 1 | 88-92 [19] | 3-4 hours |

| Diazotization | 0-5 | 1 | 95-98 [4] | 30-60 minutes |

| Coupling Reaction | 5-15 | 1 | 85-95 [8] | 1-2 hours |

| Product Isolation | 20-25 | 1 | 90-95 | 2-3 hours |

| Purification & Drying | 80-120 | 0.1-0.5 | 95-99 | 4-8 hours |

The industrial diazotization process employs large-scale reactors equipped with precise temperature control systems to maintain the critical 0-5°C temperature range required for diazonium salt stability [4] [8]. The process utilizes continuous addition of sodium nitrite solution to the acidified amine solution while maintaining vigorous agitation to ensure complete mixing and uniform reaction conditions [4]. The reaction typically achieves near-quantitative conversion (95-98%) within 30-60 minutes under optimized conditions [4] [8].

The coupling reaction is conducted in dedicated reactors designed to handle the alkaline conditions required for optimal coupling efficiency [8]. The process involves the controlled addition of the diazonium salt solution to an alkaline solution of β-naphthol while maintaining the pH between 8-9 through continuous monitoring and adjustment [9] [8]. The reaction temperature is maintained between 5-15°C to ensure optimal coupling efficiency while preventing diazonium salt decomposition [8].

Product isolation and purification represent critical steps in the manufacturing process, involving filtration, washing, and drying operations to obtain the final product in the required purity [20]. The crude product is typically isolated through filtration, followed by multiple washing steps with water to remove inorganic salts and unreacted starting materials [20]. The wet cake is then subjected to controlled drying under reduced pressure at temperatures between 80-120°C to achieve the desired moisture content [20].

Quality control measures throughout the manufacturing process ensure consistent product quality and compliance with industry standards [18]. The process involves regular sampling and analysis at each stage, with particular attention to critical parameters such as pH, temperature, and reaction completion [18]. Advanced analytical techniques, including high-performance liquid chromatography and spectroscopic methods, are employed to monitor product purity and identify potential impurities [18].

Environmental considerations play an increasingly important role in industrial manufacturing processes, with emphasis on waste minimization, energy efficiency, and sustainable production practices [8]. Modern manufacturing facilities employ advanced wastewater treatment systems to handle the colored effluents generated during the production process [8]. The implementation of continuous processing technology has demonstrated significant advantages in terms of reduced water consumption (39-42% less than traditional batch processes) and improved overall efficiency [8].

The economic aspects of industrial production require careful consideration of raw material costs, energy consumption, and production efficiency [8]. Continuous processing technology has demonstrated cost advantages of approximately 4.68 times lower than corresponding batch processes, primarily due to improved efficiency and reduced operational costs [8]. The technology also offers significant advantages in terms of reduced plant footprint (2.4-4.5 times smaller) compared to traditional batch manufacturing facilities [8].

| Optimization Parameter | Range Studied | Optimal Value | Yield Impact |

|---|---|---|---|

| Water Content in SC-CO₂ | 1-10 mol% | 5-7 mol% | Primary influence (60-95%) [16] |

| Pressure (bar) | 100-300 | 200-250 | Secondary influence (70-90%) [16] |

| Coupling pH | 7-11 | 8-9 | Critical for coupling (50-85%) [7] |

| Flow Rate (mL/min) | 0.1-2.0 | 0.5-1.0 | Affects mixing efficiency [17] |

| Residence Time (min) | 1-10 | 2-4 | Conversion completion [7] |

| Temperature Effect | 0-40°C | 5-15°C | Minimal effect on yield [16] |